1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone
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Overview
Description
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone is a synthetic organic compound that belongs to the class of pyrazolopyrazines
Mechanism of Action
Target of Action
The primary target of the compound, also known as 2-ethoxy-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one, is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . It binds to the receptor, leading to a decrease in the receptor’s response to glutamate, the primary excitatory neurotransmitter in the CNS . This modulation of synaptic transmission and neuronal excitability in the CNS leads to various cellular events .
Biochemical Pathways
The compound’s action on mGluR2 affects the glutamatergic system in the CNS, which is involved in various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies . The modulation of this system can have downstream effects on various brain regions, including the cortex, hippocampus, and striatum .
Pharmacokinetics
Cyclic derivatives of similar compounds have shown improved plasma exposure , suggesting potential strategies for improving the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a negative allosteric modulator of mGluR2. By reducing the response of mGluR2 to glutamate, it can modulate synaptic transmission and neuronal excitability in the CNS . This can potentially lead to therapeutic effects in various neurological disorders .
Biochemical Analysis
Biochemical Properties
The compound 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone is known to act as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGluR2) . This receptor is part of the glutamatergic system in the central nervous system (CNS), which plays a key role in several brain functions . The compound’s interaction with mGluR2 can modulate synaptic transmission and neuronal excitability in the CNS .
Cellular Effects
In terms of cellular effects, the compound’s role as a mGluR2 NAM means it can influence cell function by modulating the activity of this receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, mGluR2 is involved in the modulation of synaptic transmission and neuronal excitability, so the compound could potentially influence these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the mGluR2 receptor . This binding can lead to changes in gene expression and enzyme activity, potentially influencing various cellular processes .
Metabolic Pathways
Given its interaction with mGluR2, it may be involved in pathways related to glutamate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethoxyethanone with a suitable hydrazine derivative to form the pyrazole ring, followed by cyclization with a dihydropyrazine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which are crucial for optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Ammonia or primary amines in ethanol at elevated temperatures.
Major Products
Oxidation: Formation of pyrazolopyrazine oxides.
Reduction: Formation of dihydropyrazolopyrazine derivatives.
Substitution: Formation of amino or thiol-substituted pyrazolopyrazines.
Scientific Research Applications
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological receptors, particularly in the central nervous system.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its activity as a negative allosteric modulator of metabotropic glutamate receptor subtype 2 (mGluR2)
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Another pyrazolopyrazine derivative with similar biological activity.
1,3,5-trisubstituted pyrazoles: Compounds with a similar core structure but different substituents, leading to varied biological activities.
Uniqueness
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a negative allosteric modulator of mGluR2 sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-ethoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-8-10(14)12-5-6-13-9(7-12)3-4-11-13/h3-4H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHPRAUIEGWOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN2C(=CC=N2)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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